

Commercial availability of Undec-1-en-9-yne

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Compound of Interest

Compound Name: *Undec-1-EN-9-yne*

Cat. No.: *B12587625*

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Technical Guide: Undec-1-en-9-yne

Audience: Researchers, scientists, and drug development professionals.

Commercial Availability

Undec-1-en-9-yne is a specialized organic compound that is not readily available from major commercial chemical suppliers. An extensive search of chemical vendor databases indicates that this compound is not offered as a stock item. Researchers and drug development professionals requiring **Undec-1-en-9-yne** will likely need to synthesize it in-house or obtain it through a custom synthesis service.

Proposed Synthesis

Due to the lack of commercial availability, a feasible synthetic route is essential for obtaining **Undec-1-en-9-yne**. A practical and efficient method for the preparation of this enyne is through a Grignard reaction. This approach involves the coupling of a long-chain alkenyl Grignard reagent with an appropriate alkynyl halide. Specifically, the proposed synthesis involves the reaction of 8-octen-1-ylmagnesium bromide with propargyl bromide. The starting material, 8-bromooc-1-ene, is commercially available.

Commercially Available Precursors

The following table summarizes the key commercially available reagents required for the proposed synthesis.

Reagent	Supplier Examples	Typical Purity
8-Bromoocet-1-ene	Sigma-Aldrich, TCI, Alfa Aesar	≥95%
Magnesium Turnings	Sigma-Aldrich, Fisher Scientific	≥99.5%
Propargyl Bromide	Sigma-Aldrich, TCI America	80% solution in toluene
Diethyl Ether (anhydrous)	Sigma-Aldrich, Fisher Scientific	≥99.7%
Iodine	Fisher Scientific, VWR	ACS grade
Hydrochloric Acid	Fisher Scientific, VWR	Concentrated (37%)

Experimental Protocol: Synthesis of Undec-1-en-9-yne via Grignard Reaction

This section details the experimental methodology for the synthesis of **Undec-1-en-9-yne**.

3.1. Materials and Equipment

- Three-neck round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Inert atmosphere setup (Nitrogen or Argon)
- Standard laboratory glassware
- Rotary evaporator
- Chromatography column

3.2. Procedure

Step 1: Preparation of the Grignard Reagent (8-octen-1-ylmagnesium bromide)

- All glassware should be oven-dried and assembled under an inert atmosphere of nitrogen or argon.
- In the three-neck flask, place magnesium turnings and a small crystal of iodine (to initiate the reaction).
- Add a small portion of a solution of 8-bromooc8t-1-ene in anhydrous diethyl ether to the flask.
- Gently warm the flask to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.
- Once the reaction has started, add the remaining solution of 8-bromooc8t-1-ene dropwise from the dropping funnel at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Coupling Reaction

- Cool the freshly prepared Grignard reagent in an ice bath.
- Slowly add a solution of propargyl bromide in anhydrous diethyl ether to the cooled Grignard reagent via the dropping funnel. Maintain the temperature below 10 °C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

Step 3: Work-up and Purification

- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane or a hexane/ethyl acetate gradient) to obtain pure **Undec-1-en-9-yne**.

Physicochemical and Spectroscopic Data

The following table summarizes the expected physicochemical and spectroscopic data for the synthesized **Undec-1-en-9-yne**.

Property	Expected Value/Characteristics
Molecular Formula	$C_{11}H_{18}$
Molecular Weight	150.26 g/mol
Appearance	Colorless oil
Boiling Point	Not readily available; estimated to be in the range of 180-200 °C at atmospheric pressure.
1H NMR ($CDCl_3$, 400 MHz)	$\delta \sim 5.8$ (m, 1H, $-\text{CH}=\text{CH}_2$), ~ 5.0 (m, 2H, $-\text{CH}=\text{CH}_2$), ~ 2.2 (m, 2H, $-\text{C}\equiv\text{C}-\text{CH}_2-$), ~ 2.0 (m, 2H, $-\text{CH}_2-\text{CH}=\text{CH}_2$), ~ 1.95 (t, 1H, $-\text{C}\equiv\text{CH}$), ~ 1.4 (m, 8H, methylene protons)
^{13}C NMR ($CDCl_3$, 100 MHz)	$\delta \sim 139$ ($-\text{CH}=\text{CH}_2$), ~ 114 ($-\text{CH}=\text{CH}_2$), ~ 84 ($\text{C}\equiv\text{CH}$), ~ 68 ($-\text{C}\equiv\text{CH}$), and various signals in the aliphatic region ($\delta \sim 20-35$) for the methylene carbons.
Infrared (IR, neat)	$\sim 3300 \text{ cm}^{-1}$ ($\equiv\text{C}-\text{H}$ stretch), $\sim 3080 \text{ cm}^{-1}$ ($=\text{C}-\text{H}$ stretch), ~ 2930 , 2855 cm^{-1} (C-H stretch), $\sim 2120 \text{ cm}^{-1}$ (C≡C stretch, weak), $\sim 1640 \text{ cm}^{-1}$ (C=C stretch)
Mass Spectrometry (EI)	m/z (%) = 150 (M^+), and characteristic fragmentation patterns for unsaturated hydrocarbons.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of **Undec-1-en-9-yne**.



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A flowchart of the synthesis and purification process for **Undec-1-en-9-yne**.

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